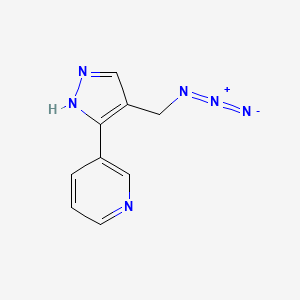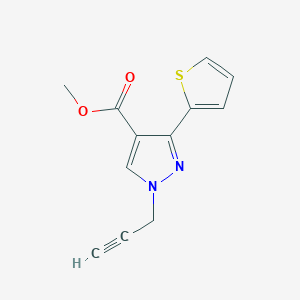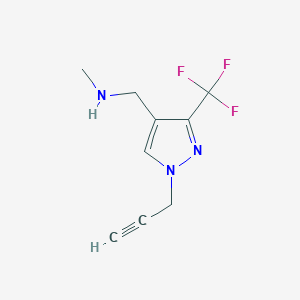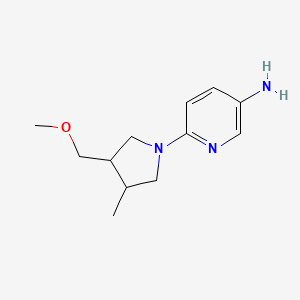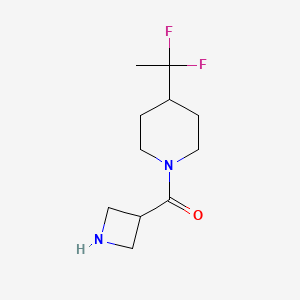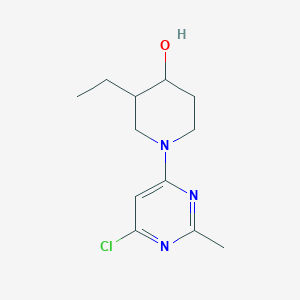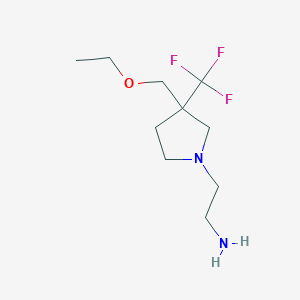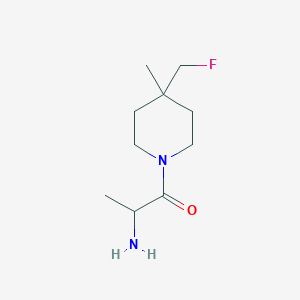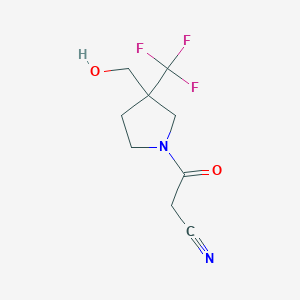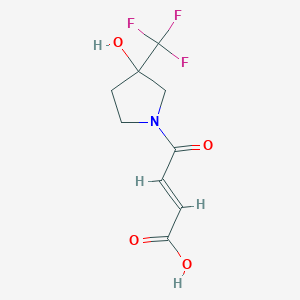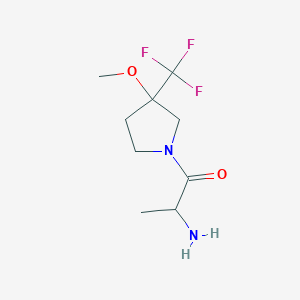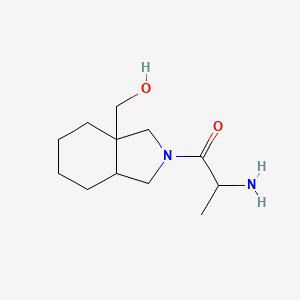
2-氨基-1-(3a-(羟甲基)八氢-2H-异吲哚-2-基)丙烷-1-酮
描述
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物缓冲
三(羟甲基)氨基甲烷: , 通常称为Tris 碱,是这种化合物的衍生物,在生物缓冲中起着至关重要的作用 . 它广泛用于配制缓冲液,例如Tris-醋酸盐-EDTA (TAE) 和Tris-硼酸盐-EDTA (TBE),它们对于维持适用于大多数生物体的生理范围(pH 7-9)内的 pH 至关重要 .
临床研究
在临床研究中,Tris 碱用于制备与生物体液相容的标准 pH 溶液。 其最佳 pKa 为 8.1,使其适用于各种临床应用,包括诊断分析 .
微生物学
微生物学研究通常需要精确的 pH 条件才能生长和研究微生物。 Tris 碱用于制备培养基和其他溶液,其中维持稳定的 pH 对微生物培养稳定性至关重要 .
分子生物学
Tris 碱是Tris-EDTA (TE) 缓冲液的组成部分,该缓冲液在分子生物学中广泛用于 DNA 和 RNA 的提取和纯化过程。 它有助于在提取过程中保持核酸的完整性 .
蛋白质生物化学
在蛋白质生物化学中,Tris 碱用于创建有利于研究蛋白质结构和功能的缓冲系统。 但是,重要的是要注意 Tris 会干扰某些酶的活性,因此在这些应用中必须仔细考虑其使用 .
药物测试
作用机制
Target of Action
Compounds like “2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of Action
The compound might interact with its target by binding to a specific site, altering the target’s structure or function. This can lead to a change in the biological process that the target is involved in .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction with the enzyme could alter the pathway’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological process that it affects. This could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby influencing the activity of these enzymes.
Cellular Effects
The effects of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function. The compound’s metabolism involves both phase I and phase II reactions, including oxidation, reduction, and conjugation processes .
Transport and Distribution
The transport and distribution of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular location.
属性
IUPAC Name |
1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(13)11(16)14-6-10-4-2-3-5-12(10,7-14)8-15/h9-10,15H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZIUUBQSGFZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCCC2(C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



